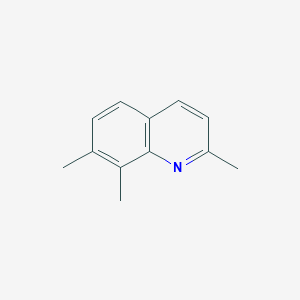

2,7,8-Trimethylquinoline

Description

Contextual Significance within Quinoline (B57606) Chemistry

Quinoline, a heterocyclic aromatic organic compound with the formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. acs.orgfluorochem.co.uk This fundamental structure is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. amerigoscientific.comresearchgate.net Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties. amerigoscientific.comresearchgate.net Beyond its medicinal importance, quinoline and its derivatives are crucial in the manufacturing of dyes, solvents for resins and terpenes, and as precursors in the synthesis of specialty chemicals. acs.orgfluorochem.co.uk The versatility and reactivity of the quinoline ring system make it a constant subject of investigation in synthetic and industrial chemistry. sigmaaldrich.com

Historical Trajectories in Research on Methylquinolines

The synthesis of quinoline derivatives has a rich history dating back to the 19th century. Early methods, such as the Skraup synthesis (1880) and the Doebner-von Miller reaction (1881), provided foundational pathways to access the quinoline core from anilines and α,β-unsaturated carbonyl compounds. nih.gov Research in the mid-20th century saw a focus on the synthesis and characterization of various substituted quinolines. A notable example is the work by Bowen, Belfit, and Walser in 1953, which detailed the synthesis and nitration of several dimethyl- and trimethylquinolines. acs.orgdartmouthalumnimagazine.com This period of research was characterized by the exploration of classical synthetic methods to create a library of substituted quinolines, laying the groundwork for future investigations into their properties and applications. The study of methylquinolines, in particular, has been driven by their potential as intermediates in the synthesis of more complex molecules and their identification in natural sources like coal tar. researchgate.net

Current Academic Research Landscape of 2,7,8-Trimethylquinoline Studies

Current research on this compound is primarily centered on its utility as a synthetic building block for creating more complex, functionalized quinoline derivatives. The parent compound itself is not typically the endpoint of research but rather a crucial starting material. Studies have shown that the this compound scaffold can be readily modified to introduce various functional groups, leading to novel compounds with potential applications in different fields of chemistry.

For instance, the chlorination of this compound to produce derivatives like 4-chloro-2,7,8-trimethylquinoline (B1628514) has been documented. researchgate.net This chlorinated intermediate is then used in further reactions, such as acid-catalyzed condensations, to generate complex polycyclic structures. researchgate.net Similarly, brominated derivatives like 4-bromo-2,7,8-trimethylquinoline (B1438629) are also synthesized from the parent compound. amerigoscientific.com

Furthermore, the introduction of a carboxylic acid group to the quinoline ring system is another area of investigation, leading to the formation of compounds like this compound-3-carboxylic acid and this compound-4-carboxylic acid. sigmaaldrich.comnih.govnih.gov These carboxylic acid derivatives serve as versatile intermediates for further synthetic transformations. The presence of the three methyl groups on the quinoline ring influences the reactivity and regioselectivity of these substitution reactions.

While direct studies on the biological or material properties of this compound are not prominent in recent literature, its role as a precursor highlights its continued relevance in synthetic organic chemistry. The research landscape suggests that the value of this compound lies in its ability to provide a specific substitution pattern on the quinoline core, which is then exploited to build more elaborate molecular architectures.

Interactive Data Tables

Derivatives of this compound

| Compound Name | Molecular Formula | CAS Number |

| 4-Bromo-2,7,8-trimethylquinoline | C₁₂H₁₂BrN | 1070879-61-6 |

| 2-Chloro-4,7,8-trimethylquinoline | C₁₂H₁₂ClN | 950037-24-8 |

| 4-Chloro-2,7,8-trimethylquinoline | C₁₂H₁₂ClN | 78509-29-2 |

| This compound-3-carboxylic acid | C₁₃H₁₃NO₂ | 92513-34-3 |

| This compound-4-carboxylic acid | C₁₃H₁₃NO₂ | 436096-46-7 |

| 2-Hydrazino-4,7,8-trimethylquinoline hydrochloride | C₁₂H₁₆ClN₃ | Not Available |

Physicochemical Properties of Selected this compound Derivatives

| Compound Name | Molecular Weight |

| 4-Bromo-2,7,8-trimethylquinoline | 250.13 g/mol |

| 2-Chloro-4,7,8-trimethylquinoline | 205.68 g/mol |

| This compound-3-carboxylic acid | 215.25 g/mol |

| This compound-4-carboxylic acid | 215.25 g/mol |

Properties

IUPAC Name |

2,7,8-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-8-4-6-11-7-5-9(2)13-12(11)10(8)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMCEPGEODDVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=CC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588900 | |

| Record name | 2,7,8-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102871-68-1 | |

| Record name | 2,7,8-Trimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102871-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7,8-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,7,8 Trimethylquinoline and Its Derivatives

Classical Synthetic Approaches for the Quinoline (B57606) Core

The foundational methods for quinoline synthesis, developed in the late 19th century, remain relevant due to their reliability and simplicity. iipseries.org These reactions typically involve the acid-catalyzed condensation and cyclization of anilines with carbonyl compounds. For the synthesis of 2,7,8-trimethylquinoline, the key starting material from the aniline (B41778) component is 2,3-dimethylaniline (B142581). The variations in the carbonyl component and reaction conditions define the specific classical approach.

The Skraup synthesis is a cornerstone reaction for producing quinolines, traditionally involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. slideshare.netwikipedia.org In its archetypal form, the glycerol dehydrates in situ to form acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to yield the quinoline. nih.goviipseries.org

To synthesize this compound, 2,3-dimethylaniline would serve as the aniline component. A direct Skraup reaction with glycerol would yield 7,8-dimethylquinoline, as the classic mechanism does not introduce a substituent at the C2 position.

| Starting Aniline | Carbonyl Source | Key Reagents | Expected Product |

| 2,3-Dimethylaniline | Glycerol | H₂SO₄, Nitrobenzene | 7,8-Dimethylquinoline |

| 2,3-Dimethylaniline | Crotonaldehyde (B89634) | H₂SO₄, Oxidizing Agent | This compound |

To achieve the desired 2-methyl substitution, a variant of the Skraup synthesis is required. This modification often overlaps with the Doebner-von Miller reaction, where an α,β-unsaturated aldehyde or ketone is used instead of glycerol. By reacting 2,3-dimethylaniline with crotonaldehyde (but-2-enal) under Skraup conditions (strong acid and an oxidant), the formation of this compound can be achieved. The reaction is known to be vigorous, and the use of moderators like ferrous sulfate (B86663) is common. wikipedia.org

The Doebner-von Miller reaction is a more versatile method for producing substituted quinolines and is considered an extension of the Skraup synthesis. nih.govwikipedia.org It directly utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst, often a Lewis acid or a Brønsted acid like hydrochloric acid or p-toluenesulfonic acid. wikipedia.org

This method is arguably the most direct classical route to this compound. The synthesis involves the reaction of 2,3-dimethylaniline with an α,β-unsaturated carbonyl compound that can provide the C2-methyl group.

Reaction Scheme: The reaction proceeds via the 1,4-conjugate addition of 2,3-dimethylaniline to crotonaldehyde. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich aromatic ring, subsequent dehydration, and finally, oxidation to yield the aromatic quinoline ring.

| Aniline | α,β-Unsaturated Carbonyl | Acid Catalyst | Oxidant | Product |

| 2,3-Dimethylaniline | Crotonaldehyde | HCl or H₂SO₄ | In situ or added | This compound |

| 2,3-Dimethylaniline | Methyl vinyl ketone | Lewis Acid (e.g., SnCl₄) | Air or other | 4,7,8-Trimethylquinoline |

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. slideshare.netwikipedia.org The reaction first forms an enamine intermediate (a Schiff base), which then undergoes intramolecular cyclization and dehydration upon heating in strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA). iipseries.orgwikipedia.org

For the synthesis of this compound, the starting materials would be 2,3-dimethylaniline and a β-dicarbonyl compound. A standard choice, acetylacetone (B45752) (pentane-2,4-dione), when reacted with 2,3-dimethylaniline, would lead to the formation of 2,4,7,8-tetramethylquinoline.

To produce this compound specifically, a modification is necessary. The β-dicarbonyl reactant must be one that lacks a substituent that would lead to C4-substitution. A suitable, albeit less common, reactant would be acetoacetaldehyde (B1229124) (3-oxobutanal). The reaction would proceed as follows:

Condensation: 2,3-dimethylaniline reacts with acetoacetaldehyde to form an enamine intermediate.

Cyclization: In the presence of a strong acid catalyst, the enamine undergoes electrophilic aromatic substitution to close the ring.

Dehydration: The resulting intermediate alcohol is protonated and eliminates a molecule of water to form the final aromatic product, this compound.

| Aniline | β-Dicarbonyl Compound | Acid Catalyst | Expected Product |

| 2,3-Dimethylaniline | Acetylacetone | H₂SO₄ or PPA | 2,4,7,8-Tetramethylquinoline |

| 2,3-Dimethylaniline | Acetoacetaldehyde | H₂SO₄ or PPA | This compound |

The regioselectivity of the cyclization step can be influenced by the steric and electronic effects of the substituents on both the aniline and the diketone. wikipedia.org

Modern Catalytic Routes to this compound

While classical methods are robust, modern synthetic chemistry often favors catalytic approaches that offer milder reaction conditions, higher efficiency, and greater functional group tolerance. ias.ac.in

Transition-metal catalysis has become a powerful tool for the construction of heterocyclic scaffolds, including quinolines. ias.ac.in These methods often involve C-H activation, cross-coupling, and cyclization reactions. A plausible route to this compound could involve the palladium- or copper-catalyzed reaction of a suitably functionalized aniline derivative with an alkyne.

For instance, a strategy could involve the reaction of 2,3-dimethylaniline with prop-1-yne or a related three-carbon synthon in the presence of a transition metal catalyst. The presence of the nitrogen atom in 8-methylquinoline (B175542) derivatives can act as a directing group, facilitating C-H activation at the methyl group to form cyclometallated complexes, which can then undergo further functionalization. nih.gov

Another approach involves the annulation of o-aminoaryl ketones or aldehydes with other components. While not directly starting from 2,3-dimethylaniline, a multi-step synthesis could prepare an appropriate precursor, such as 2-amino-3,4-dimethylacetophenone, which could then be cyclized using a transition-metal catalyst.

| Catalyst Type | General Reaction | Plausible Substrates for this compound |

| Palladium (Pd) | Sonogashira coupling followed by cyclization | 2-iodo-3,4-dimethylaniline and a terminal alkyne |

| Copper (Cu) | C-H/N-H annulation | 2,3-dimethylaniline and an α,β-unsaturated ketone |

| Iron (Fe) | Reaction of arylnitrones with vinyl acetates | An arylnitrone derived from 2,3-dimethylaniline |

These modern methods offer the potential for more efficient and atom-economical syntheses, often under milder conditions than the classical acid-catalyzed reactions. ias.ac.in

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major field in synthetic chemistry, providing metal-free alternatives for many transformations. nih.gov For quinoline synthesis, organocatalytic versions of classical reactions like the Friedländer synthesis have been developed.

A potential organocatalytic route to this compound could involve a modified Friedländer synthesis. This would require the reaction of 2-amino-3,4-dimethylacetophenone with a carbonyl compound, catalyzed by an organic acid (like squaric acid) or a base (like DBU). nih.gov

Another strategy is the use of chiral phosphoric acids or other Brønsted acids to catalyze multicomponent reactions that form polyhydroquinoline scaffolds, which can then be oxidized to the aromatic quinoline. nih.gov While often focused on asymmetric synthesis, the underlying principles can be applied to the construction of achiral targets like this compound.

| Organocatalyst Type | Reaction Type | Substrates |

| Brønsted Acid (e.g., PTSA) | Friedländer Annulation | 2-amino-3,4-dimethylacetophenone and acetaldehyde |

| Organic Base (e.g., DBU) | Condensation/Cyclization | An appropriately substituted aniline and carbonyl compound |

| Chiral Phosphoric Acid | Asymmetric Hantzsch-type reaction | A β-ketoester, an aldehyde, an enamine, and an ammonia (B1221849) source, followed by oxidation |

These metal-free methods align with the principles of green chemistry by avoiding potentially toxic heavy metals and often allowing for milder reaction conditions. nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which advocate for the reduction of hazardous substances and the maximization of efficiency, are increasingly influencing the synthesis of heterocyclic compounds like quinolines. While specific literature detailing sustainable methodologies exclusively for this compound is limited, the broader field of quinoline synthesis offers valuable insights into environmentally benign approaches that are applicable.

Key green chemistry strategies in quinoline synthesis involve the use of eco-friendly solvents, alternative energy sources, and reusable catalysts. Water and ethanol (B145695) are prominent examples of green solvents that can replace hazardous traditional solvents. nih.gov Microwave-assisted synthesis has emerged as a powerful technique, often leading to significantly reduced reaction times, higher yields, and lower energy consumption compared to conventional heating methods.

Catalysis plays a pivotal role in green synthetic routes. The development of heterogeneous catalysts is of particular interest as they can be easily separated from the reaction mixture and reused, minimizing waste. Metal-free synthesis is another important avenue, avoiding the environmental and economic issues associated with metal catalysts. nih.gov

While direct applications of these green methodologies to the synthesis of this compound are not extensively documented, the foundational principles and demonstrated successes in the synthesis of other quinoline derivatives provide a clear roadmap for the future development of sustainable routes to this specific compound.

Derivatization and Functionalization Strategies of this compound

The derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and exploring its potential applications. The reactivity of the quinoline ring system allows for a variety of functionalization strategies.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

For this compound, the benzene (B151609) portion of the ring is activated by three methyl groups. However, the pyridine (B92270) ring's electron-withdrawing nature influences the regioselectivity. A notable example of an electrophilic aromatic substitution on a related compound is the nitration of 2,5,8-trimethylquinoline. acs.org While a direct study on the nitration of this compound under various conditions would be necessary to definitively establish the regioselectivity, the principles of EAS suggest that substitution would likely occur on the activated benzene ring.

Nucleophilic Additions to the this compound Nucleus

The pyridine ring of the quinoline system is susceptible to nucleophilic attack, particularly at the C2 and C4 positions, due to the electron-withdrawing effect of the nitrogen atom. However, the presence of a methyl group at the C2 position in this compound would sterically hinder nucleophilic attack at this site.

Side-Chain Methyl Group Functionalization

The methyl groups attached to the quinoline ring of this compound offer opportunities for further functionalization. The methyl group at the C2 position is particularly activated due to its proximity to the nitrogen atom, making it susceptible to reactions such as condensation with aldehydes and ketones.

While specific examples of side-chain functionalization for this compound are not detailed in the available literature, the general reactivity of 2-methylquinolines (quinaldines) is well-established. These reactions typically proceed via the formation of a reactive intermediate by deprotonation of the methyl group, which can then react with various electrophiles.

Synthesis of Quaternary Ammonium (B1175870) Salts from this compound

The nitrogen atom in the quinoline ring is basic and can be readily alkylated to form quaternary ammonium salts, known as quinolinium salts. This reaction involves the treatment of the quinoline with an alkylating agent, such as an alkyl halide.

The synthesis of quaternary ammonium salts from this compound would proceed by the attack of the nitrogen lone pair on the electrophilic carbon of the alkylating agent. The resulting 2,7,8-trimethylquinolinium salts would possess altered solubility and electronic properties compared to the parent molecule. Although this is a standard reaction for N-heterocycles, specific examples detailing the synthesis and characterization of 2,7,8-trimethylquinolinium salts are not prevalent in the reviewed scientific literature.

Stereoselective Synthesis of Chiral Analogs Incorporating this compound Moiety

The development of stereoselective methods for the synthesis of chiral molecules is a significant area of chemical research. Incorporating a chiral center into a molecule containing the this compound moiety can lead to compounds with specific stereochemical properties.

Research in this area has explored the synthesis of chiral tetrahydroquinolines, which are hydrogenated derivatives of quinolines. For instance, chiral substituted 2-methylpyridines annulated at the 5,6-positions to chiral frameworks derived from natural monoterpenes have been synthesized. acs.org While this work provides a conceptual framework for the synthesis of chiral quinoline derivatives, it does not directly address the stereoselective synthesis of chiral analogs that specifically incorporate the aromatic this compound core. The development of such synthetic routes remains an area for future exploration.

Chemical Reactivity and Mechanistic Investigations of 2,7,8 Trimethylquinoline

Electrophilic Reactivity Profiles of 2,7,8-Trimethylquinoline

The quinoline (B57606) nucleus is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the activating, electron-donating methyl groups in this compound are expected to enhance the electron density of the carbocyclic ring, thereby facilitating electrophilic substitution. Electrophilic substitution on the quinoline ring typically occurs at positions 5 and 8. vaia.com In this compound, the presence of methyl groups at positions 7 and 8 will sterically and electronically direct incoming electrophiles.

Nitration and Halogenation Patterns on the Quinoline System

Nitration: The nitration of quinoline derivatives is highly dependent on the reaction conditions and the substitution pattern of the quinoline ring. In strongly acidic conditions, the quinoline nitrogen is protonated, further deactivating the heterocyclic ring and directing electrophilic attack to the carbocyclic ring. For instance, the nitration of 2,4,8-trimethylquinoline (B92759) at low temperatures has been shown to yield the 7-nitro derivative in 80% yield. sbq.org.br Similarly, the nitration of 2,4,7-trimethylquinoline (B11914665) results in the formation of the 8-nitro derivative. utexas.edu

Halogenation: Halogenation of quinolines follows similar principles to nitration. The bromination of 8-substituted quinolines has been studied, revealing that the position of bromination is influenced by the nature of the substituent at the 8-position. For example, 8-methoxyquinoline (B1362559) primarily yields the 5-bromo derivative. acgpubs.orgresearchgate.net The bromination of 1,2-dihydro-2,2,4-trimethylquinoline can lead to a variety of products depending on the reaction conditions, including tetrabrominated derivatives. lookchem.com For this compound, halogenation is anticipated to occur preferentially at the C5 position due to the combined activating and directing effects of the C7 and C8 methyl groups. A search for "4-bromo-2,7,8-trimethylquinoline" suggests that this compound is available, indicating that bromination at the C4 position is also possible, likely under different reaction conditions. uni.lu

| Reaction | Reagents and Conditions | Expected Major Product(s) | Reference(s) |

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-2,7,8-trimethylquinoline | sbq.org.br, utexas.edu |

| Bromination | Br₂, CH₃CN, 0°C | 5-Bromo-2,7,8-trimethylquinoline | acgpubs.org, researchgate.net |

Sulfonation and Acylation Reactions

Sulfonation: The sulfonation of quinoline typically requires harsh conditions and can lead to a mixture of products. The reaction of quinoline with oleum (B3057394) can yield quinoline-8-sulfonic acid. The presence of activating methyl groups in this compound should facilitate sulfonation. It is plausible that sulfonation would occur at the C5 position, analogous to other electrophilic substitution reactions. The direct sulfonation of polymers containing quinoline moieties has been achieved using concentrated sulfuric acid. google.com Post-synthetic sulfonation of hydrophobic fluorescent dyes containing a trimethylquinoline fragment has also been reported as a method to increase water solubility. researchgate.net

Acylation: Friedel-Crafts acylation of quinolines is generally difficult to achieve due to the deactivating effect of the nitrogen atom and the formation of a complex between the Lewis acid catalyst and the quinoline nitrogen. pressbooks.pubwikipedia.orgstudymind.co.uklibretexts.orgsigmaaldrich.cn This complex further deactivates the ring towards electrophilic attack. However, acylation of highly activated quinoline systems is possible. For this compound, the electron-donating methyl groups may not be sufficient to overcome the deactivation by the nitrogen atom under standard Friedel-Crafts conditions. Alternative methods, such as those not requiring a strong Lewis acid, might be necessary to achieve acylation. The synthesis of substituted quinoline derivatives has been accomplished through typical acylation methods on pre-functionalized quinolines, such as 2-amino-4-methyl-7-methoxyquinoline. uni.lu

| Reaction | Reagents and Conditions | Predicted Major Product | Reference(s) |

| Sulfonation | H₂SO₄/SO₃ | This compound-5-sulfonic acid | google.com |

| Acylation | Acyl halide, Lewis Acid | Reaction may be difficult | pressbooks.pub, wikipedia.org |

Nucleophilic Reactivity and Addition Reactions

The pyridine (B92270) ring of the quinoline system is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C2 and C4 positions.

Chichibabin Reaction and Related Aminations

The Chichibabin reaction is a classic method for the amination of nitrogen-containing heterocycles, involving the reaction with sodium amide (NaNH₂) to introduce an amino group. wikipedia.orgscientificupdate.com For quinoline, the Chichibabin reaction typically yields 2-aminoquinoline. alchempharmtech.com The mechanism involves the nucleophilic addition of the amide anion to the C2 position, followed by the elimination of a hydride ion to restore aromaticity. wikipedia.org

In the case of this compound, the C2 position is already substituted with a methyl group. Therefore, a direct Chichibabin amination at this position is not possible. However, amination at the C4 position is a potential alternative. The reaction of quinoline with potassium amide/liquid ammonia (B1221849) and an oxidizing agent like potassium permanganate (B83412) has been shown to produce 4-aminoquinoline (B48711) as the main product under certain conditions. wikipedia.org Given the steric hindrance from the C2-methyl group and the electronic influence of the other methyl groups, the Chichibabin reaction on this compound, if successful, would likely yield 4-amino-2,7,8-trimethylquinoline. It is important to note that electron-withdrawing groups generally inhibit the Chichibabin reaction, while the effect of multiple electron-donating groups as in this compound is less predictable without experimental data. lookchem.com Modern amination methods that avoid the harsh conditions of the traditional Chichibabin reaction have also been developed.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that can react with the quinoline ring. acgpubs.orgsigmaaldrich.cnmiracosta.edunih.govstackexchange.comyoutube.comsigmaaldrich.com These reactions typically involve nucleophilic addition to the C2 or C4 positions.

The reaction of quinoline with organolithium reagents can lead to the formation of 2-substituted or 4-substituted 1,2-dihydro- or 1,4-dihydroquinolines, which can then be oxidized to the corresponding substituted quinolines. For this compound, the C2 position is blocked. Therefore, nucleophilic attack by an organometallic reagent would be expected to occur at the C4 position. The reaction of this compound with a reagent like butyllithium (B86547) would likely form an intermediate 4-butyl-2,7,8-trimethyl-1,4-dihydroquinoline, which upon workup or oxidation could yield 4-butyl-2,7,8-trimethylquinoline.

The reaction of carboxylic acids with an excess of organolithium reagents is known to produce ketones after an acidic workup. scribd.com While this is a reaction of a different functional group, it highlights the high reactivity of organolithium compounds.

Oxidation and Reduction Pathways of this compound

Oxidation: The oxidation of quinoline derivatives can occur at the heterocyclic ring, the carbocyclic ring, or at the alkyl substituents, depending on the oxidizing agent and the reaction conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) can lead to the cleavage of the benzene (B151609) ring to form pyridine-2,3-dicarboxylic acid (quinolinic acid). libretexts.org The methyl groups of this compound are also susceptible to oxidation. For example, the oxidation of alkylpyridines and alkylquinolines to their corresponding carboxylic acids has been reported using various oxidizing agents, including manganese dioxide in sulfuric acid. sbq.org.br The oxidation of trimethylquinoline derivatives can also lead to the formation of quinoline-N-oxides. google.com The oxidation of alkylquinolones by cytochrome P450 enzymes has been shown to occur at the alkyl chain.

| Oxidizing Agent | Potential Product(s) | Reference(s) |

| KMnO₄ (strong conditions) | Pyridine-2,3-dicarboxylic acid derivatives | libretexts.org |

| MnO₂/H₂SO₄ | 2,7,8-Tris(carboxy)quinoline | sbq.org.br |

| Peroxy acids (e.g., m-CPBA) | This compound N-oxide | google.com |

Reduction: The reduction of the quinoline ring system can yield different products depending on the reducing agent and conditions. Catalytic hydrogenation, for instance using palladium on carbon (Pd/C), typically reduces the pyridine ring to give 1,2,3,4-tetrahydroquinoline (B108954) derivatives. sbq.org.br The reduction of quinoline with tin and hydrochloric acid also yields the tetrahydro derivative. alchempharmtech.com A dissolving metal reduction, such as with sodium in ethanol (B145695) (Na/EtOH), can also be used to reduce the quinoline ring. stackexchange.comstackexchange.com For this compound, catalytic hydrogenation is expected to produce 2,7,8-trimethyl-1,2,3,4-tetrahydroquinoline. The reduction of the nitro group in nitrated trimethylquinoline derivatives to an amino group is readily achieved by catalytic hydrogenation or with reagents like stannous chloride. sbq.org.br

| Reducing Agent/Method | Expected Product | Reference(s) |

| H₂/Pd-C | 2,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline | sbq.org.br |

| Sn/HCl | 2,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline | alchempharmtech.com |

| Na/EtOH | 2,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline | stackexchange.com, stackexchange.com |

Catalytic Hydrogenation and Reduction of the Quinoline Ring

Catalytic hydrogenation is a primary method for reducing the quinoline ring system, typically yielding 1,2,3,4-tetrahydroquinoline derivatives. This transformation involves the addition of hydrogen across the pyridine portion of the quinoline core, which is more susceptible to reduction than the benzene ring. The choice of catalyst, solvent, and reaction conditions plays a critical role in the efficiency and selectivity of the hydrogenation drhazhan.comlibretexts.org.

Commonly used heterogeneous catalysts include platinum, palladium, and nickel, often on a carbon or alumina (B75360) support libretexts.orgillinois.edu. Homogeneous catalysts, such as those based on iridium and cobalt, have also been developed for the highly enantioselective hydrogenation of substituted quinolines acs.orgdicp.ac.cnnih.gov. For instance, iridium complexes with bisphosphine ligands have been shown to effectively catalyze the asymmetric hydrogenation of various quinoline derivatives dicp.ac.cn. Mechanistic studies suggest that the hydrogenation of quinolines can proceed through a series of steps including 1,4-hydride addition, isomerization, and a subsequent 1,2-hydride addition to furnish the saturated heterocyclic ring dicp.ac.cn. In some cases, partial hydrogenation to 1,2-dihydroquinolines can be achieved and controlled, preventing overreduction to the tetrahydroquinoline product nih.gov. While many studies focus on various substituted quinolines, the general principles are applicable to this compound. The presence of the three methyl groups may influence the rate and stereoselectivity of the reaction due to steric and electronic effects.

Table 2: Catalytic Systems for Quinoline Hydrogenation This table summarizes various catalytic systems reported for the hydrogenation of quinoline derivatives.

| Catalyst System | Hydrogen Source | Typical Product | Reference |

|---|---|---|---|

| [Ir(COD)Cl]₂/Bisphosphine/I₂ | H₂ gas | Tetrahydroquinolines | dicp.ac.cn |

| Cobalt-amido complex | H₃N·BH₃ | 1,2-Dihydroquinolines | nih.gov |

| Simple Manganese Carbonyls | H₂ gas | Tetrahydroquinolines | rhhz.net |

| Ru–W–S | H₂ gas | Tetrahydroquinolines | nih.gov |

| [Cp*Co(quinNH₂)I]⁺ | HCOOH | Tetrahydroquinolines | acs.org |

Pericyclic and Rearrangement Reactions Involving this compound

Pericyclic and rearrangement reactions offer powerful synthetic routes to modify complex molecular scaffolds. These reactions, which proceed through concerted cyclic transition states, include electrocyclizations, cycloadditions, and sigmatropic rearrangements acs.org. Skeletal rearrangements of quinoline cores have been developed to generate diverse nitrogen-containing heterocyclic structures like indolines, indoles, and benzazepines bohrium.com.

Specific studies detailing pericyclic or significant skeletal rearrangement reactions involving this compound as the starting material are not extensively documented in the surveyed literature. However, general methodologies for such transformations on the quinoline framework have been established. For example, tandem strategies involving a cascade of pericyclic reactions have been used to generate highly substituted anilines, which are then cyclized to form substituted quinolines nih.govresearcher.lifemit.edu. Another approach involves the thermal electrocyclic rearrangement of o-vinyl anils to produce quinolines under nonacidic conditions acs.org. More recently, photocatalytic methods have been employed for the sequential dimerization and skeletal rearrangement of quinolines to create indole-methylquinoline hybrids bohrium.com. These studies demonstrate the potential for the quinoline ring system to participate in complex rearrangements, although specific applications to the 2,7,8-trimethyl derivative would require further investigation.

Complexation Chemistry of this compound as a Ligand

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, allowing it to act as a ligand and coordinate with metal ions and other Lewis acidic centers. The substitution pattern on the quinoline can influence its electronic properties and steric profile, thereby affecting its coordination behavior.

Coordination with Transition Metal Ions

Quinolines are versatile ligands in transition metal chemistry, forming stable complexes with a variety of metals. Research has shown that even with significant substitution, the quinoline core can coordinate to metal centers. For instance, a ruthenium complex, (η⁶(C₆)-3-cyclohexyl-2,5,7-trimethylquinoline)(η⁵-cyclopentadienyl)ruthenium(II), has been synthesized where the trimethyl-substituted benzene ring of the quinoline ligand coordinates to the RuCp⁺ fragment rsc.org. This η⁶-coordination demonstrates that the carbocyclic ring of the quinoline can act as a ligand, a common bonding mode for arene-ruthenium complexes. It was noted that the presence of methyl groups on the aromatic ring enhances the stability of the complex compared to an unsubstituted quinoline ligand, which is more readily displaced by solvent molecules rsc.org.

In a different bonding mode, the reaction of 4-chloro-2,7,8-trimethylquinoline (B1628514) with a benzoquinone derivative in the presence of sodium nitrite (B80452) leads to a complex tropolone (B20159) structure, indicating the quinoline moiety's role as a significant building block in reactions that may involve metal intermediates or coordination bakhtiniada.ru. These examples suggest that this compound can act as a ligand through either its nitrogen atom (N-coordination) or its benzene ring (η⁶-coordination), depending on the metal center and reaction conditions.

Interaction with Main Group Elements

The chemistry of main group elements involves their interaction with Lewis bases, and the nitrogen atom of this compound makes it a suitable candidate for such interactions solubilityofthings.com. Main group elements from groups 1, 2, and 13-17 can form a wide range of compounds through covalent or coordinate bonds solubilityofthings.comuci.edu. For example, boron compounds are well-known Lewis acids that readily form adducts with nitrogen-containing heterocycles rsc.org. While specific studies detailing the complexation of this compound with main group elements are not prominent in the searched literature, the fundamental principles of Lewis acid-base chemistry suggest that such interactions are feasible. These interactions are crucial in catalysis and materials science, where main group compounds are often used as catalysts or structural components rsc.org.

Reaction Kinetics and Mechanistic Pathways of this compound Transformations

Understanding the kinetics and mechanisms of chemical reactions is crucial for optimizing reaction conditions and controlling product outcomes. For transformations involving quinolines, mechanistic studies often combine experimental data with computational calculations.

Mechanistic investigations into the catalytic hydrogenation of quinolines have provided detailed insights into the reaction pathways. For example, studies on cobalt-catalyzed transfer hydrogenation revealed that the reaction proceeds via the cooperative action of the metal center and an amido ligand to transfer dihydrogen from a source like ammonia borane (B79455) to the N=C bond of the quinoline nih.gov. Kinetic isotope effect studies in the transfer hydrogenation of quinoline catalyzed by a Cp*Co(III) complex pointed to a complex mechanism involving both diamagnetic and paramagnetic intermediates, with hydride transfer from a formate (B1220265) ligand to the metal being a key step acs.org.

In the realm of oxidation, the thermal oxidation of polymers stabilized by trimethylquinoline derivatives has been studied, focusing on the kinetics of degradation and the formation of oxidation products like ketones and esters researchgate.net. While not a direct study of this compound itself, it highlights how the quinoline structure can influence radical chain reactions. A study on the aromatization of 2,4,7-trimethyl-7,8-dihydroquinolinone using manganese(III) acetate (B1210297) proposed a free-radical mechanism for the transformation scispace.comoalib.comscirp.org. Such mechanistic proposals, often supported by identifying intermediates and byproducts, are fundamental to understanding the reactivity of the quinoline core.

Table 3: Mechanistic Details of Key Quinoline Reactions This table outlines mechanistic aspects for reactions relevant to the this compound scaffold.

| Reaction Type | Catalyst/Reagent | Key Mechanistic Feature | Investigated Substrate | Reference |

|---|---|---|---|---|

| Transfer Hydrogenation | [Cp*Co(quinNH₂)I]⁺ / HCOOH | Hydride transfer from formate to Co center | Quinoline | acs.org |

| Transfer Hydrogenation | Cobalt-amido complex / H₃N·BH₃ | Dihydrogen transfer from H₃N·BH₃ to N=C bond | Substituted Quinolines | nih.gov |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂/Bisphosphine | 1,4-hydride addition followed by isomerization | Substituted Quinolines | dicp.ac.cn |

| Aromatization/Oxidation | Manganese(III) Acetate | Free-radical mechanism | 2,4,7-trimethyl-7,8-dihydro quinolinone | scispace.comscirp.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,7,8 Trimethylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 2,7,8-trimethylquinoline, a suite of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

While 1D ¹H and ¹³C NMR spectra offer initial information on the chemical environments of the nuclei, 2D NMR experiments are essential for assembling the complete molecular puzzle. youtube.com

Correlation Spectroscopy (COSY): This proton-detected experiment identifies protons that are coupled to each other through chemical bonds (typically over two or three bonds). sdsu.eduemerypharma.com For this compound, COSY spectra would reveal correlations between the aromatic protons H-5 and H-6, confirming their adjacent positions on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edugithub.io This technique is fundamental for assigning each proton to its corresponding carbon atom, for instance, linking the methyl proton signals to the methyl carbon signals and the aromatic proton signals to their respective aromatic carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). youtube.comsdsu.edu This is crucial for connecting the different spin systems. For example, HMBC would show correlations from the protons of the C2-methyl group to carbons C2 and C3, and from the protons of the C8-methyl group to carbons C7, C8, and C8a. These correlations are vital for confirming the substitution pattern on the quinoline (B57606) core.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the other techniques that rely on through-bond coupling, NOESY detects through-space correlations between protons that are in close proximity (typically <5 Å). columbia.eduuzh.ch This experiment provides valuable information about the three-dimensional structure. In this compound, NOESY would be expected to show a correlation between the protons of the C8-methyl group and the H-7 proton, confirming their spatial closeness.

The combined data from these 2D NMR experiments allow for the unambiguous assignment of all proton and carbon signals, as detailed in the table below.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D Correlations for this compound

| Atom No. | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| 2 | - | ~158.0 | - | - |

| 3 | ~7.15 (s) | ~121.5 | C2, C4, C4a | H-4, 2-CH₃ |

| 4 | ~7.80 (s) | ~135.0 | C2, C3, C5, C8a | H-3, H-5 |

| 4a | - | ~147.0 | - | - |

| 5 | ~7.40 (d) | ~126.0 | C4, C6, C7, C8a | H-4, H-6 |

| 6 | ~7.20 (d) | ~125.0 | C5, C7, C8 | H-5 |

| 7 | - | ~137.0 | - | - |

| 8 | - | ~127.0 | - | - |

| 8a | - | ~146.0 | - | - |

| 2-CH₃ | ~2.60 (s) | ~24.5 | C2, C3 | H-3 |

| 7-CH₃ | ~2.45 (s) | ~20.0 | C6, C7, C8 | H-6, 8-CH₃ |

| 8-CH₃ | ~2.55 (s) | ~17.5 | C7, C8, C8a | H-7 (proton on C7-CH3) |

Note: Predicted chemical shifts are estimates based on data for similar substituted quinolines. rsc.orgrsc.org Actual values may vary. 'd' denotes doublet, 's' denotes singlet. COSY correlations would exist between coupled protons (e.g., H-5 and H-6). HSQC correlations would link each proton to its directly attached carbon.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of materials in their solid, crystalline form. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic (orientation-dependent) interactions, in ssNMR these interactions provide valuable structural information. fsu.edu

For this compound, ssNMR studies, typically employing magic-angle spinning (MAS), can provide insights into:

Polymorphism: It can identify and characterize different crystalline forms (polymorphs) of the compound, which may exhibit distinct molecular packing and physical properties. Each polymorph would yield a unique ssNMR spectrum. mst.edu

Molecular Packing: ssNMR can probe intermolecular distances and the arrangement of molecules within the crystal lattice.

Site Differentiation: In cases where the asymmetric unit of the crystal contains more than one molecule, ssNMR can distinguish between the non-equivalent molecules.

The analysis of chemical shift anisotropy (CSA), which is averaged out in solution, provides detailed information about the local electronic environment around each nucleus in the solid state. nih.gov

Dynamic NMR (DNMR) spectroscopy is used to study molecular processes that occur at a rate comparable to the NMR timescale, such as conformational changes and restricted rotations. researchgate.net For this compound, a key area of interest would be the rotational dynamics of the three methyl groups.

At low temperatures, the rotation of the methyl groups might be slow enough on the NMR timescale to be observed. Variable-temperature (VT) NMR experiments could be performed to monitor the changes in the line shape of the methyl proton signals. By analyzing these changes, it is possible to determine the activation energy (rotational energy barrier) for the rotation of each methyl group. This provides quantitative data on the steric hindrance and electronic effects imposed by the quinoline ring and adjacent substituents.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a cornerstone of chemical analysis, providing information on molecular weight and elemental composition. nih.gov Advanced MS techniques offer deeper structural insights through high-resolution measurements and fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). rsc.orgchimia.ch This precision allows for the determination of a molecule's elemental composition from its exact mass, as different elemental formulas with the same nominal mass will have slightly different exact masses due to the mass defect of the constituent atoms. spectroscopyonline.com

For this compound, HRMS would be used to confirm its elemental formula of C₁₂H₁₃N. nih.gov The theoretical exact mass is calculated by summing the exact masses of its constituent isotopes. A comparison with the experimentally measured mass confirms the formula with high confidence.

Interactive Table 2: Elemental Composition Determination of this compound by HRMS

| Parameter | Value |

| Molecular Formula | C₁₂H₁₃N |

| Theoretical Exact Mass ([M]) | 171.104799 u |

| Theoretical m/z ([M+H]⁺) | 172.112074 u |

| Hypothetical Measured m/z ([M+H]⁺) | 172.1122 u |

| Mass Accuracy (ppm) | 0.73 ppm |

Note: The theoretical exact mass is calculated using the most abundant isotopes: ¹²C = 12.000000 u, ¹H = 1.007825 u, ¹⁴N = 14.003074 u. The small difference between the theoretical and a hypothetical measured value, expressed in parts per million (ppm), demonstrates the high accuracy of the technique.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. wikipedia.orgnationalmaglab.org The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. uab.edu The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). github.io

In an MS/MS experiment of protonated this compound ([M+H]⁺, m/z 172.1), the precursor ion would be isolated and fragmented. The resulting product ion spectrum would reveal characteristic losses. A primary fragmentation pathway would likely be the loss of a methyl radical (•CH₃) from one of the three methyl groups, leading to a stable fragment ion. Subsequent fragmentations could involve the loss of molecules like hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂), which are characteristic of the quinoline ring system. researchgate.net

Interactive Table 3: Plausible MS/MS Fragmentation of Protonated this compound ([M+H]⁺)

| Precursor Ion m/z | Product Ion m/z | Neutral Loss | Proposed Fragment Structure |

| 172.1 | 157.1 | •CH₃ (15.0 Da) | Demethylated quinolinium ion |

| 172.1 | 144.1 | C₂H₄ (28.0 Da) | Loss of ethylene (B1197577) from ring |

| 157.1 | 130.1 | HCN (27.0 Da) | Naphthalene-like cation |

Note: The fragmentation pathways and resulting m/z values are proposed based on established fragmentation rules for alkylated quinoline compounds.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. This method is particularly valuable for distinguishing between isomeric compounds, such as the various trimethylquinoline isomers, which have identical masses and can be challenging to differentiate using mass spectrometry alone. rsc.orgmsstate.edu The separation in IMS is based on the collision cross-section (CCS) of an ion, which is a measure of its rotational average projected area. Different isomers, with their unique three-dimensional structures, will have distinct CCS values, allowing for their separation and individual analysis. researchgate.net

While specific experimental IMS-MS studies on this compound are not widely documented in publicly available literature, the technique's applicability is well-established for other quinoline derivatives. For instance, differential mobility spectrometry (DMS), a form of IMS, has been successfully employed to separate quinoline-based drugs, demonstrating the sensitivity of the technique to subtle structural changes. rsc.orgbac-lac.gc.ca Furthermore, the analysis of complex mixtures like petroleum has shown that cyclic IMS can resolve a multitude of isomeric and isobaric nitrogen-containing heterocyclic compounds, including quinoline derivatives. metsysbio.com

For the related compound, 4-bromo-2,7,8-trimethylquinoline (B1438629), predicted CCS values have been calculated using computational methods, which provide an estimation of its mobility in the gas phase. These theoretical values are instrumental in predicting the behavior of the ion in an IMS experiment and can aid in the tentative identification of the compound in complex mixtures.

Table 1: Predicted Collision Cross Section (CCS) Values for Adducts of 4-bromo-2,7,8-trimethylquinoline

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 250.02258 | 146.1 |

| [M+Na]⁺ | 272.00452 | 160.2 |

| [M-H]⁻ | 248.00802 | 152.9 |

| [M+NH₄]⁺ | 267.04912 | 167.9 |

| [M+K]⁺ | 287.97846 | 148.4 |

| Data sourced from PubChem and calculated using CCSbase. uni.lu |

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions. mdpi.comanton-paar.compages.dev

As of the current literature, a single crystal X-ray diffraction structure for the parent compound, this compound, has not been reported. However, the crystal structure of a derivative, 4-chloro-2,7,8-trimethylquinoline (B1628514), provides valuable insight into the molecular geometry and packing of this substituted quinoline system. sigmaaldrich.comresearchgate.net The synthesis and structural characterization of other complex derivatives have also been documented, underscoring the utility of X-ray diffraction in unambiguously determining the constitution and configuration of these molecules. researchgate.net For example, the crystal structures of several 1,2-dihydro-2,2,4-trimethylquinoline derivatives have been determined, revealing key structural features. researchgate.net

In the absence of a crystal structure for this compound, the analysis of intermolecular interactions relies on data from its derivatives and related compounds. In the crystal structures of substituted quinolines, π-stacking interactions between the aromatic rings are a common feature, influencing the packing of the molecules in the solid state. Hydrogen bonding is generally not a dominant interaction for the parent compound due to the absence of strong hydrogen bond donors. However, in derivatives containing hydroxyl or amino groups, hydrogen bonding would play a significant role in the crystal packing. For instance, in the crystal structure of 2-methyl-8-quinolinol, hydrogen bonding is a key interaction. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. There are no specific studies on the polymorphism of this compound in the available literature. Similarly, co-crystallization studies, which involve crystallizing a compound with another molecule to form a new crystalline phase with tailored properties, have not been reported for this compound. Such studies on related quinoline derivatives could offer insights into the potential for polymorphism and co-crystal formation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and probing the molecular structure of a compound. americanpharmaceuticalreview.com The vibrational modes of a molecule are sensitive to its geometry and bonding, providing a unique spectroscopic fingerprint.

Table 2: Characteristic Infrared Absorption Regions for Substituted Quinolines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 |

| C=C and C=N Ring Stretching | 1650 - 1450 |

| C-H Bending (In-plane) | 1300 - 1000 |

| C-H Bending (Out-of-plane) | 900 - 675 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, provides information about the electronic transitions within a molecule and its photophysical properties. rsc.org Quinoline and its derivatives are known to be fluorescent, and their photophysical properties are of interest for applications in materials science and as biological probes. nih.gov

The UV-Vis absorption spectrum of quinoline derivatives typically exhibits multiple bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substitution pattern on the quinoline ring. The introduction of methyl groups, as in this compound, is expected to cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the parent quinoline molecule.

The fluorescence properties of quinoline derivatives are also sensitive to their molecular structure and environment. Studies on substituted quinolines have shown that the emission wavelength and quantum yield can be tuned by altering the substituents. nih.gov While specific photophysical data for this compound is scarce, research on related compounds, such as diphenyl- and triphenyl-quinoline derivatives, highlights the potential for developing luminescent materials based on the quinoline scaffold. nih.gov

Computational Chemistry and Theoretical Investigations of 2,7,8 Trimethylquinoline

Molecular Dynamics Simulations of 2,7,8-Trimethylquinoline Systems

While quantum chemical calculations provide detailed information about the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a larger system containing many molecules over time. nih.govwustl.edu

MD simulations are particularly powerful for studying the behavior of this compound in solution. By explicitly including solvent molecules in the simulation box, it is possible to investigate the solvation shell around the solute and to analyze the nature of the intermolecular interactions. uleth.ca

For example, in an aqueous solution, MD simulations can reveal the extent of hydrogen bonding between water molecules and the nitrogen atom of the quinoline (B57606) ring. In non-polar solvents, the simulations would highlight the importance of van der Waals and π-π stacking interactions between this compound molecules. uncw.edu The radial distribution function (RDF) can be calculated from the simulation trajectory to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the local solvent structure and the strength of the intermolecular forces.

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry serves as a powerful tool to unravel the intricate mechanisms of chemical reactions. For the synthesis of this compound, often achieved through reactions like the Doebner-von Miller synthesis, theoretical calculations can map out the entire reaction landscape, identifying key intermediates and transition states. wikipedia.orgiipseries.orgresearchgate.netacs.org

The identification of transition states (TS) is a cornerstone of mechanistic studies. A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. For the synthesis of substituted quinolines, density functional theory (DFT) calculations are commonly employed to locate these transient structures. asianpubs.org The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter that governs the reaction rate.

Table 1: Representative Calculated Energy Barriers for a Postulated Quinoline Synthesis Step

| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Intramolecular Cyclization | DFT (B3LYP) | 6-311+G(d,p) | 25.8 |

| Proton Transfer | DFT (B3LYP) | 6-311+G(d,p) | 12.3 |

| Dehydrogenation | DFT (B3LYP) | 6-311+G(d,p) | 18.5 |

| Note: This data is hypothetical and serves as a representative example of typical values obtained for similar quinoline syntheses. Actual values for this compound would require specific calculations. |

Once a transition state is identified, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the TS correctly connects the reactants and products on the potential energy surface. asianpubs.orgsemanticscholar.org This analysis maps the reaction pathway downhill from the transition state in both forward and reverse directions, providing a clear depiction of the molecular geometry changes throughout the reaction. This detailed mapping helps to visualize the entire transformation process, from the initial approach of reactants to the formation of the final products. For a complex reaction like the Doebner-von Miller synthesis, IRC analysis can distinguish between concerted and stepwise mechanisms and identify any short-lived intermediates. wikipedia.orgiipseries.org

Structure-Property Relationship Studies via Theoretical Modeling

Theoretical modeling is instrumental in establishing relationships between the molecular structure of this compound and its physicochemical properties. By systematically modifying the structure in silico, such as altering substituent positions, and calculating the resulting electronic and optical properties, researchers can develop a comprehensive understanding of structure-property relationships. rsc.orgnih.govpharmacy180.com

Table 2: Predicted Electronic Properties of Trimethylquinoline Isomers

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Dipole Moment (Debye) |

| 2,4,6-Trimethylquinoline | -5.89 | -0.98 | 4.91 | 2.15 |

| This compound | -5.85 | -0.95 | 4.90 | 2.25 |

| 2,6,8-Trimethylquinoline | -5.92 | -0.99 | 4.93 | 2.08 |

| Note: This data is illustrative and based on general trends observed in substituted quinolines. The values are representative of what would be obtained from DFT calculations. |

Predictive Design of Novel this compound-Based Compounds

The insights gained from theoretical modeling of structure-property relationships pave the way for the predictive design of novel compounds based on the this compound scaffold. researchgate.netnih.govmdpi.comresearchgate.netresearchgate.netmdpi.comresearchgate.netpensoft.net By understanding how structural modifications impact desired properties, computational chemists can design new molecules with enhanced performance for specific applications, such as in materials science or as intermediates in organic synthesis.

For example, by introducing different functional groups at various positions on the quinoline ring, it is possible to tune the electronic and optical properties. In silico screening of a virtual library of this compound derivatives can identify promising candidates with, for instance, tailored absorption and emission wavelengths for use in organic light-emitting diodes (OLEDs) or as fluorescent probes. This predictive approach significantly accelerates the discovery process by prioritizing synthetic efforts on the most promising candidates, thereby saving time and resources. nih.govlongdom.org

Applications of 2,7,8 Trimethylquinoline in Advanced Chemical Systems

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The utility of a molecule as a ligand in catalysis hinges on its ability to coordinate with a metal center and electronically or sterically influence the outcome of a chemical reaction. Despite the presence of a nitrogen atom with a lone pair of electrons, making the quinoline (B57606) scaffold a potential ligand, there is a lack of specific published research demonstrating the application of 2,7,8-trimethylquinoline in this capacity.

Organometallic Catalysis Featuring this compound Ligands

Organometallic catalysis relies on complexes formed between a metal and organic ligands to catalyze reactions. While numerous quinoline derivatives have been successfully employed as ligands, forming robust and effective organometallic catalysts, no specific examples featuring the this compound scaffold are prominently reported in scientific literature. The specific steric and electronic properties imparted by the three methyl groups at the 2, 7, and 8 positions have not been documented in the context of creating organometallic catalysts for reactions such as cross-coupling, hydrogenation, or polymerization.

Application in Asymmetric Catalysis for Enantioselective Transformations

Asymmetric catalysis is a critical field for producing enantiomerically pure compounds, particularly for the pharmaceutical industry. This often involves chiral ligands that can induce stereoselectivity. While related, structurally different compounds like chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been successfully used as ligands in metal catalysts for asymmetric transfer hydrogenation, there are no available research findings that document the use of this compound itself for enantioselective transformations. nih.govmdpi.comnih.gov The parent this compound molecule is achiral and would require modification to be applied in most asymmetric catalysis strategies.

Utilization in Organic Synthesis as a Building Block or Reagent

The application of a molecule as a building block in organic synthesis depends on its inherent reactivity and the functional groups it possesses. The this compound core could theoretically serve as a scaffold for the synthesis of more complex molecules.

Precursor for Complex Organic Molecules and Natural Product Analogs

The synthesis of complex molecules and analogs of natural products often employs heterocyclic scaffolds as starting points. While the general quinoline structure is a key component of many natural products and pharmaceuticals, there is a lack of specific examples in the literature where this compound is explicitly used as a precursor for the synthesis of such complex targets.

Reagent in Specific Synthetic Transformations (e.g., Nucleophilic Aromatic Substitution)

The reactivity of the quinoline ring can be exploited in various synthetic transformations. For instance, a halogenated derivative, such as a hypothetical 4-chloro-2,7,8-trimethylquinoline (B1628514), could potentially undergo nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the chloro group would act as a leaving group, allowing for the introduction of various nucleophiles (e.g., amines, alcohols, thiols) at the C4 position. This is a common strategy for functionalizing the quinoline core. mdpi.comresearchgate.net However, a review of the scientific literature does not yield specific studies or documented examples of nucleophilic aromatic substitution reactions being performed on derivatives of this compound.

Advanced Materials Science Applications of this compound Derivatives

The unique electronic and structural characteristics of the quinoline scaffold make it a valuable building block in the design of advanced materials. While research directly involving this compound is limited, the broader family of quinoline derivatives has been extensively explored for various applications in materials science. The presence of methyl groups on the this compound ring can be expected to influence its solubility, electronic properties, and steric interactions, potentially offering advantages in the design of novel materials. This section will explore the established applications of quinoline derivatives in optoelectronics, polymer chemistry, and porous frameworks, providing a basis for the potential utility of this compound in these fields.

Optoelectronic Materials (e.g., Dyes for Solar Cells, Organic Light-Emitting Diodes)

Quinoline derivatives have demonstrated significant promise in the development of optoelectronic devices due to their inherent photophysical properties, which can be readily tuned through synthetic modifications. These compounds possess high thermal and chemical stability, electron-transporting capabilities, and the potential for strong luminescence. nih.gov

In the realm of Organic Light-Emitting Diodes (OLEDs) , quinoline-based materials are frequently employed as emitters and electron-transporting layers. researchgate.net For instance, benzo[q]quinoline derivatives have been synthesized and incorporated into OLED devices, exhibiting efficient green emission. tandfonline.comtandfonline.com The non-planar structure that can be introduced by certain quinoline derivatives helps to reduce molecular self-aggregation, which can otherwise suppress solid-state emission. tandfonline.com Furthermore, quinoline-based materials that exhibit thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE) are of particular interest for non-doped OLEDs. rsc.org Fluorene-bridged quinoxaline (B1680401) and quinazoline (B50416) derivatives have also been successfully utilized as blue emitters in multilayered OLEDs. nih.gov

The performance of several OLEDs incorporating quinoline derivatives is summarized in the table below.

| Emitter Material | Device Structure | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE Coordinates (x, y) |

| 2,4-di(naphtalene-1-yl)benzo[q]quinoline | ITO/2-TNATA/NPB/Emitter/Bphen/Liq/Al | 2.91 | 0.99 | 0.90 | (0.33, 0.55) |

| 2-(4-(naphthalen-1-yl)phenyl)-4-phenylbenzo[g]quinolone | ITO/2-TNATA/NPB/Emitter/Bphen/Liq/Al | 3.52 | 1.06 | 1.00 | (0.33, 0.56) |

| Fluorene-bridged quinazoline derivative | ITO/NPB/Emitter/Bathophenanthroline/Liq/Al | - | - | 1.58 | (0.18, 0.24) |

| Fluorene-bridged quinoxaline derivative | ITO/NPB/Emitter/Bathophenanthroline/Liq/Al | - | - | 1.30 | (0.19, 0.27) |

Data compiled from multiple sources. tandfonline.comtandfonline.comnih.gov

In the field of Dye-Sensitized Solar Cells (DSSCs) , quinoline derivatives are investigated as organic photosensitizers. Theoretical studies using density functional theory (DFT) have been employed to design and evaluate new quinoline-based dyes. unesp.brnih.govresearchgate.net Key parameters for an effective dye sensitizer (B1316253) include a lowest unoccupied molecular orbital (LUMO) energy level above the conduction band of the semiconductor (typically TiO2) to facilitate electron injection, and a highest occupied molecular orbital (HOMO) energy level below the redox potential of the electrolyte to promote dye regeneration. unesp.brresearchgate.net The D-π-A (donor-π-acceptor) architecture is a common design for these dyes, and quinoline can serve as a component of the π-bridge or the acceptor unit. unesp.br

Polymer Chemistry: Monomers, Initiators, and Modifiers

The quinoline moiety can be incorporated into polymers to impart specific properties such as thermal stability, optical activity, and biological activity. This can be achieved by designing and synthesizing quinoline-containing monomers that can then be polymerized. nih.govgoogle.comresearchgate.net

Monomers: Novel acrylate (B77674) and methacrylate (B99206) monomers containing quinoline-based chalcones and styrylquinoline moieties have been synthesized. nih.govtandfonline.comtandfonline.comtandfonline.com These monomers can undergo free radical polymerization to produce polymers with the quinoline unit as a side chain. tandfonline.comtandfonline.com For example, a novel acrylate monomer of a quinoline-based chalcone (B49325) was synthesized and subsequently polymerized to yield polymers with molecular weights around 5000 g/mol . nih.govtandfonline.com Another approach involves the synthesis of monomers like quinoline-2,6-dicarboxylic acid and 6-aminoquinoline-2-carboxylic acid, which are potential candidates for incorporation into commercial polymers such as polyamides and polyesters. researchgate.net

Initiators: While the direct use of this compound as a polymerization initiator is not documented, the broader class of quinoxaline derivatives has been investigated as photoinitiators. encyclopedia.pub These compounds, in combination with electron donors, can initiate the free radical polymerization of monomers like methyl methacrylate upon UV irradiation. encyclopedia.pub This suggests the potential for designing quinoline derivatives that could function as initiators in various polymerization processes.

Modifiers: The incorporation of quinoline units into a polymer backbone can significantly modify the properties of the resulting material. For instance, the Friedländer synthesis, a classic method for quinoline synthesis, has been adapted for polymer-based syntheses, highlighting the integration of quinoline chemistry with polymer science. semanticscholar.orgresearchgate.net Polyquinolines are known for their use as electron-transport materials in OLEDs, showcasing how their inclusion can tailor the electronic properties of a polymer. researchgate.net

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Incorporating Trimethylquinoline

The rigid and planar structure of the quinoline ring system makes it an excellent candidate for use as a ligand or building block in the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Metal-Organic Frameworks (MOFs): Quinoline-based ligands, such as quinoline-2,6-dicarboxylic acid, have been utilized to synthesize luminescent MOFs. rsc.orgnih.gov For example, a 3D zinc-organic framework was synthesized using this ligand, exhibiting a stable structure with a distorted square pyramidal geometry around the Zn(II) ions. nih.gov This particular MOF demonstrated highly selective sensing of Fe(III) ions through fluorescence quenching. nih.gov Similarly, a Zr(IV)-based luminescent MOF synthesized with the same ligand showed ultrasensitive recognition of 4-nitrophenol (B140041) and Fe(III) ions. rsc.org The incorporation of the quinoline moiety provides both structural rigidity and desirable photoluminescent properties to the framework.

Covalent Organic Frameworks (COFs): Quinoline-linked COFs have been synthesized via multicomponent reactions, such as the Doebner reaction. nih.govrsc.orgresearchgate.net This approach allows for the creation of robust and crystalline COFs with high stability. rsc.org The synthesis can be achieved through either a one-pot method or a post-synthetic modification of imine-based COFs. nih.govrsc.org The resulting quinoline-linked COFs have shown potential in applications such as heavy metal ion adsorption. rsc.org Furthermore, the Doebner–von Miller reaction has been employed to convert reversible imine linkages in COFs into more stable quinoline-4-carboxylic ester linkages. rsc.org A silver-catalyzed three-component one-pot approach has also been developed to generate quinoline-linked COFs. researchgate.net

Applications in Analytical Chemistry Methods (excluding human diagnostics)

The unique chemical properties of the quinoline nucleus, including its ability to form complexes with metal ions and its inherent fluorescence, make it a valuable tool in analytical chemistry.

Reagents for Chemical Detection and Quantification

Quinoline derivatives have been successfully developed as fluorescent sensors for the detection of various analytes, particularly metal ions. The nitrogen atom in the quinoline ring and other potential coordinating groups can selectively bind with metal ions, leading to a change in the fluorescence properties of the molecule, such as quenching or enhancement. rsc.org

For example, a novel quinoline derivative was designed and synthesized to act as a highly selective and sensitive fluorescent sensor for Fe³⁺ ions. rsc.org The binding of Fe³⁺ to the sensor resulted in a detectable change in its fluorescence emission. The detection limit for this sensor was calculated to be 8.67 × 10⁻⁵ M. rsc.org Another example is the use of quinoline-2-thiol (B7765226) derivatives as fluorescent probes for metals and pH. researchgate.net These sensors often work on the principle of photoinduced electron transfer (PET), where the interaction with the analyte modulates the fluorescence of the quinoline fluorophore. researchgate.net

Chromatographic Separation Techniques (e.g., Stationary Phases or Mobile Phase Additives)

While specific applications of this compound in chromatography are not well-documented, the general properties of quinoline and its derivatives suggest their potential utility in this field. Quinoline itself can be analyzed by reversed-phase high-performance liquid chromatography (HPLC) using a simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

Stationary Phases: The aromatic and heterocyclic nature of the quinoline ring could be exploited in the design of novel stationary phases for HPLC. A stationary phase functionalized with quinoline moieties could offer unique selectivity for the separation of aromatic and polar compounds through π-π stacking and hydrogen bonding interactions.

Mobile Phase Additives: While not a common practice, quinoline derivatives could potentially be used as mobile phase additives to enhance the separation of certain analytes. Additives in the mobile phase are known to improve the resolution of bioactive compounds on C18 columns. researchgate.net The basic nitrogen of the quinoline ring could interact with acidic analytes, modifying their retention behavior. However, the use of fluorinated alcohols as mobile phase additives is more prevalent for improving retention in reversed-phase HPLC under medium to high pH conditions. google.com The application of quinoline-based additives would require careful investigation to understand their effects on separation efficiency and column stability. An HPLC method for the analysis of Quinoline Yellow WS, a mixture of sulfonated quinoline derivatives, utilizes a specialized BIST™ A+ cation-exchange column with a multi-charged positive buffer in the mobile phase to achieve separation. sielc.com This demonstrates that tailored chromatographic methods can be developed for complex quinoline-based analytes.

Emerging Research Frontiers and Future Perspectives on 2,7,8 Trimethylquinoline

Development of Novel and Highly Efficient Synthetic Strategies

The synthesis of substituted quinolines has traditionally relied on classic named reactions such as the Skraup, Doebner-von Miller, and Combes syntheses. evitachem.comrsc.org These methods, while foundational, often require harsh conditions and can lead to challenges in regioselectivity, particularly with unsymmetrically substituted precursors. The efficient and selective synthesis of 2,7,8-trimethylquinoline, which requires precise placement of three methyl groups, necessitates the development of more advanced and greener strategies.